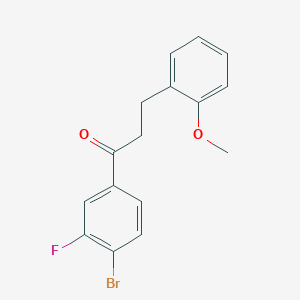

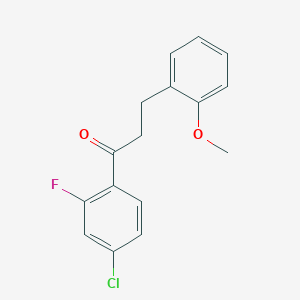

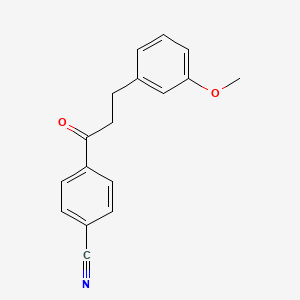

3-(2-Thiomethylphenyl)-2'-trifluoromethylpropiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Thiomethylphenyl)-2'-trifluoromethylpropiophenone (3-TMPTMPP) is a novel compound that has recently been developed for a variety of scientific research applications, including medicinal chemistry, material science, and biochemistry. It is a member of the class of compounds known as thiomethylphenyl-trifluoromethylpropiophenones, which have been gaining attention due to their potential applications in drug development and other scientific research.

Aplicaciones Científicas De Investigación

Palladium-Catalyzed Arylation Reactions

3-(2-Thiomethylphenyl)-2'-trifluoromethylpropiophenone can be involved in palladium-catalyzed arylations. Wakui et al. (2004) described a process where 2-hydroxy-2-methylpropiophenone undergoes multiple arylation via C-C and C-H bond cleavages in the presence of a palladium catalyst, yielding complex organic structures (Wakui et al., 2004).

Polymer Synthesis

Kuroda et al. (1995) explored the synthesis of polymers through polyaddition reactions involving bifunctional acetylenes containing ester groups, which could include derivatives similar to this compound (Kuroda et al., 1995).

Structure-Activity Relationships

In medicinal chemistry, derivatives of 2-hydroxypropionanilides, which might include compounds similar to this compound, have been synthesized and tested for antiandrogen activity. Tucker et al. (1988) provide insights into the structure-activity relationships of these compounds (Tucker et al., 1988).

Synthesis of Thiophene Derivatives

Tabuuchi (1960) described the synthesis of new 3-arylpropenamides having a thiophene ring, which can be related to the synthesis of derivatives of this compound (Tabuuchi, 1960).

Molecular Structure Studies

Allen et al. (1971) investigated the molecular structure of anti-3′,4′-difluoro-2-hydroxyiminopropiophenone, providing a precedent for studying the structural aspects of similar compounds (Allen et al., 1971).

Vinylphosphonium Salt Mediated Reactions

Yavari et al. (2006) explored reactions involving propiolates and phenols, which can be relevant for understanding the reactivity of this compound derivatives (Yavari et al., 2006).

Synthesis of Novel Polymers

Liaw et al. (2007) described the synthesis of novel polymers using 2-trifluoromethyl-activated bisfluoro monomers, which could be related to the compound (Liaw et al., 2007).

Antioxidant Activity Evaluation

Bernini et al. (2018) synthesized and evaluated the antioxidant activity of lipophilic phenethyl trifluoroacetate esters. Studies like these can provide insights into the antioxidant potential of similar compounds (Bernini et al., 2018).

Mecanismo De Acción

While the specific mechanism of action for 3-(2-Thiomethylphenyl)-2’-trifluoromethylpropiophenone is not mentioned in the search results, it’s worth noting that triazole compounds, which are similar, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Direcciones Futuras

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The future directions of research on this compound could involve further exploration of its potential applications in various fields of research and industry.

Propiedades

IUPAC Name |

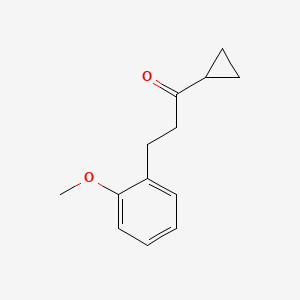

3-(2-methylsulfanylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3OS/c1-22-16-9-5-2-6-12(16)10-11-15(21)13-7-3-4-8-14(13)17(18,19)20/h2-9H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBHNUHLZXBIHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CCC(=O)C2=CC=CC=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644336 |

Source

|

| Record name | 3-[2-(Methylsulfanyl)phenyl]-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898780-22-8 |

Source

|

| Record name | 3-[2-(Methylsulfanyl)phenyl]-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.